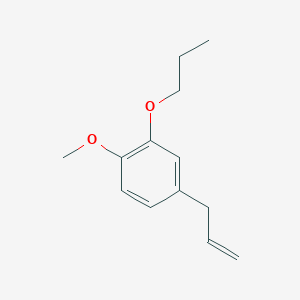

3-(4-Methoxy-3-n-propoxyphenyl)-1-propene

Description

3-(4-Methoxy-3-n-propoxyphenyl)-1-propene is an aromatic organic compound featuring a propenyl group (CH₂=CH–CH₂–) attached to a substituted phenyl ring. The phenyl ring is modified with a methoxy (–OCH₃) group at the para position and an n-propoxy (–OCH₂CH₂CH₃) group at the meta position.

Properties

IUPAC Name |

1-methoxy-4-prop-2-enyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-6-11-7-8-12(14-3)13(10-11)15-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLMPJVOGQJOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Methoxy-3-n-propoxyphenyl)-1-propene exerts its effects involves its interaction with molecular targets and pathways. The phenyl ring can engage in hydrogen bonding and π-π interactions, influencing its biological activity. The specific pathways and targets depend on the context of its application, such as antioxidant activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Functional Group Variations

- 3-(4-Methyl-3-n-propoxyphenyl)-1-propene: Replaces the methoxy group with a methyl (–CH₃) group at the para position.

- 3-(2-Isopropylphenyl)-1-propene : Features an isopropyl group (–CH(CH₃)₂) at the ortho position instead of the methoxy and n-propoxy groups. The bulky isopropyl group introduces steric hindrance, reducing accessibility for further reactions .

- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone: A propenone derivative (C=O group) with methoxy and methyl substituents. The ketone group enhances conjugation, increasing stability but reducing nucleophilicity compared to the propenyl group in the target compound .

Functional Group Comparisons

- 3-(4-Methoxyphenyl)-1-phenyl-3-(toluene-4-sulfonyl)-propan-1-one : Contains a sulfonyl (–SO₂–) group, which strongly withdraws electrons, making the compound more acidic and reactive in nucleophilic substitutions compared to the target compound’s ether substituents .

- 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one : Replaces the propenyl group with a ketone and adds a hydroxyl (–OH) group. The hydroxyl group increases hydrogen bonding capacity, enhancing solubility in polar solvents .

Physicochemical Properties

Key Trends :

- Polar Surface Area (PSA): Higher PSA in hydroxyl- or ketone-containing compounds (e.g., 46.5 Ų for hydroxypropanone) correlates with increased solubility in polar solvents.

- Molecular Weight: Propenones (e.g., 252.31 g/mol) are heavier than propenes due to the ketone group.

Biological Activity

3-(4-Methoxy-3-n-propoxyphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 250.35 g/mol

- IUPAC Name : 3-(4-methoxy-3-n-propoxyphenyl)prop-1-ene

This compound features a methoxy group and a propoxy group on a phenyl ring, which are known to influence its biological activity.

Antiproliferative Activity

Research indicates that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. The antiproliferative effects are often measured using the IC value, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.2 | |

| Compound B | HCT116 (Colon Cancer) | 3.7 | |

| Compound C | HEK293 (Kidney) | 5.3 |

In general, compounds with similar methoxy and propoxy substitutions have shown promising results in inhibiting cancer cell proliferation. For instance, a related compound demonstrated an IC value of 2.2–4.4 µM against various cancer cell lines, indicating strong potential for further exploration in cancer therapy .

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related damage in cells. In vitro studies have shown that certain derivatives exhibit significant antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Table 2: Antioxidant Activity Comparison

| Compound | Method Used | Activity Level | Reference |

|---|---|---|---|

| Compound D | DPPH Scavenging | High | |

| Compound E | ABTS Assay | Moderate | |

| Compound F | FRAP Assay | Low |

The antioxidant activity of these compounds suggests they could play a role in preventing cellular damage from reactive oxygen species (ROS), although the specific mechanisms remain under investigation.

Antibacterial Properties

The antibacterial effectiveness of related compounds has also been investigated, particularly against Gram-positive bacteria. For example, a derivative with similar structural features showed selective antibacterial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM.

Table 3: Antibacterial Activity

These findings highlight the potential for developing new antibacterial agents based on the structure of this compound.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of compounds similar to this compound. These studies often focus on:

- In vitro assays to evaluate cytotoxicity and mechanism of action.

- Animal models to assess efficacy in vivo.

- Comparative studies with existing drugs to determine relative effectiveness.

For instance, one study examined the effects of a series of propene derivatives on cancer cell lines and found that modifications to the substituents significantly influenced both antiproliferative and antioxidant activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.